

A Comparative Analysis of the Safety Profiles of Mps1 Kinase Inhibitors

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Compound of Interest

Compound Name: BOS-172722

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Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial mechanism ensuring the accurate segregation of chromosomes during mitosis.[1] Given its frequent overexpression in various human cancers, Mps1 has emerged as a promising therapeutic target.[1][2] The development of small-molecule inhibitors targeting Mps1 aims to disrupt this checkpoint, leading to mitotic errors, aneuploidy, and ultimately, the death of cancer cells.[1][3] This guide provides a comparative overview of the safety profiles of several Mps1 inhibitors that have undergone preclinical and clinical evaluation, presenting key experimental data and methodologies for researchers and drug development professionals.

Quantitative Safety and Tolerability Data

The safety profiles of Mps1 inhibitors vary, with data primarily derived from preclinical animal studies and early-phase human clinical trials. The following table summarizes the key safety findings for prominent Mps1 inhibitors. It is important to note that while often discussed in the context of mitotic inhibitors, CFI-400945 is a selective inhibitor of Polo-like kinase 4 (PLK4), not Mps1.[4]

Inhibitor	Target(s)	Development Phase	Key Safety Findings	Dose-Limiting Toxicities (DLTs)	Common Adverse Events (AEs)	Source
S-81694	Mps1	Phase I	In a first-in-human study with patients having advanced solid tumors, the Maximum Tolerated Dose (MTD) was not reached.[5] The study was ultimately discontinued for strategic reasons.[6]	Grade 3 anemia, Grade 4 hypertension, Grade 3 fatigue.[5]	Fatigue (57.9%), anemia (44.7%), nausea (31.6%).[5]	[5][6]
BAY 1217389	Mps1	Phase I	A study in combination with paclitaxel found the combination was associated with considerable toxicity.	Hematologic toxicities (55.6% of DLTs), including Grade ≥3 neutropenia.[7][8]	Nausea (45.3%), fatigue (41.3%), diarrhea (40.0%).[7]	[7][8][9][10]

[\[7\]](#)[\[8\]](#)

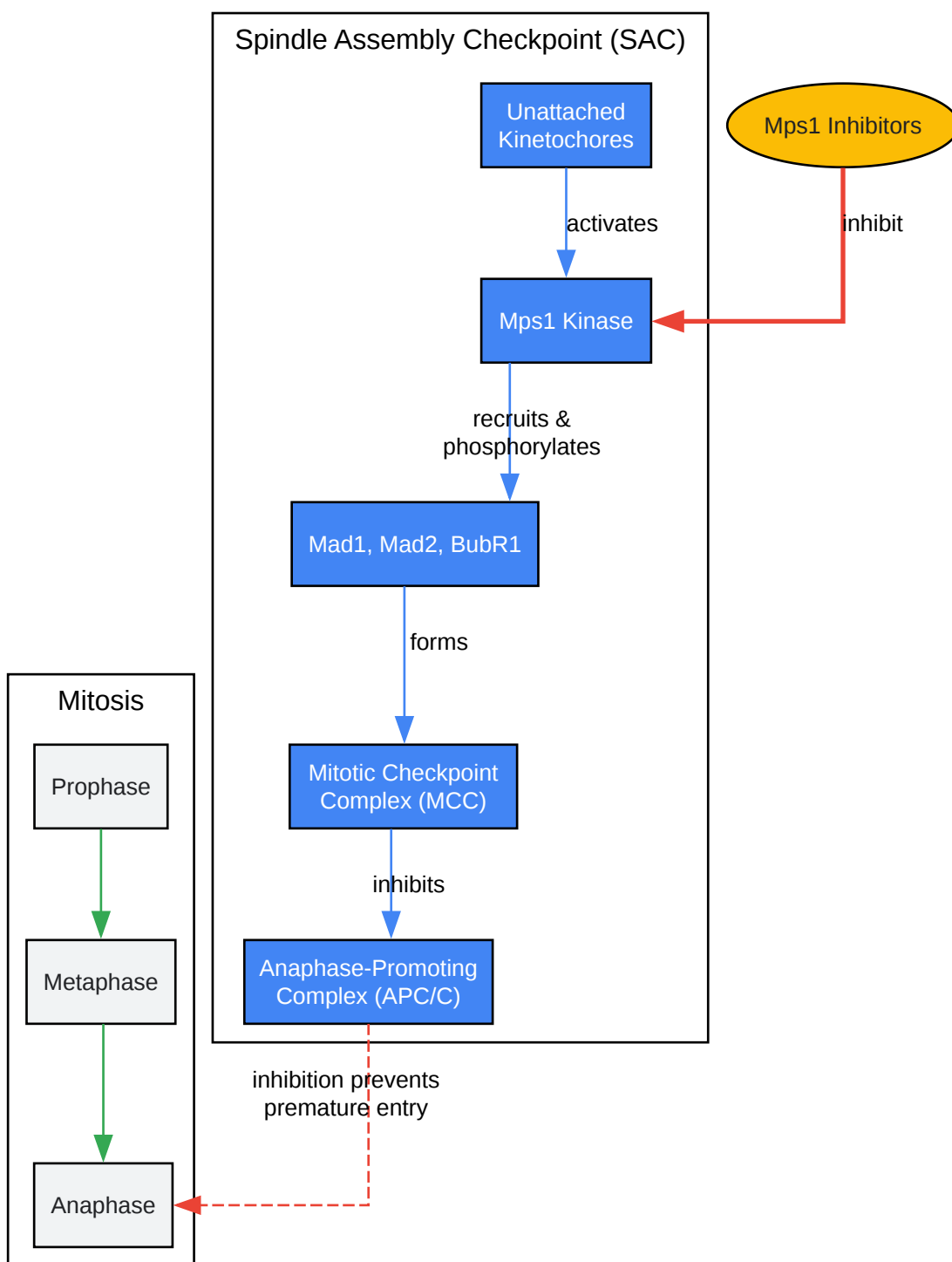
Preclinical
data
suggested
good
tolerability
and no
added
toxicity to
paclitaxel
monothera
py.[\[9\]](#)[\[10\]](#)

NMS-P715	Mps1 (Selective)	Preclinical	Well- tolerated in mouse xenograft models at doses up to 100 mg/kg, with no signs of body weight loss or other overt toxicities. [11] [12] Showed selective reduction of cancer cell proliferatio n while leaving normal cells	Not reported in available preclinical data.	Not reported in available preclinical data.	[1] [11] [12] [13]
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			largely unaffected. [1]			
CFI- 400945	PLK4 (Selective)	Phase II	Recommen ded Phase 2 Dose (RP2D) established at 64 mg/day.[4] [14] Generally well- tolerated in a Phase 2 study for AML, MDS, or CMML. [15]	Colitis, dose- dependent neutropeni a.[4][14] [15]	Febrile neutropeni a (67%), hypokalemi a (56%), anemia (44%), hypomagn esemia (44%).[15]	[4][14][15]

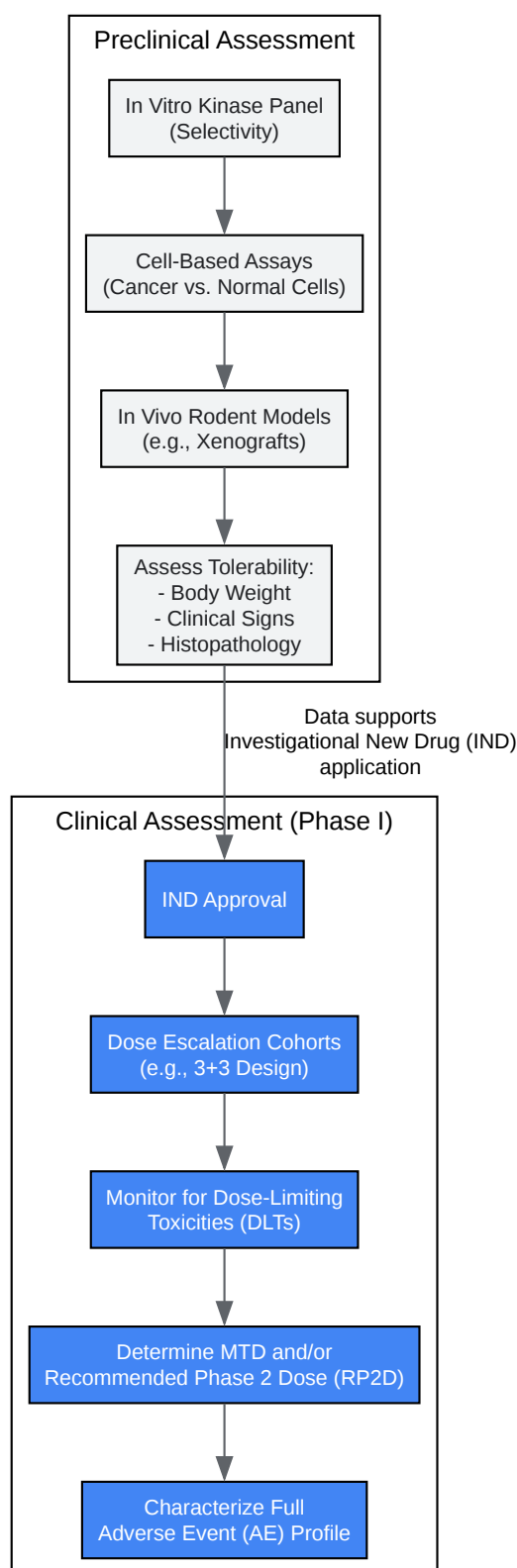
Signaling Pathways and Experimental Workflows

To contextualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the Mps1 signaling pathway and a typical safety assessment workflow.



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Caption: Role of Mps1 in the Spindle Assembly Checkpoint (SAC) pathway.



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